Catalytic Yield Superiority: Er(OTf)3 vs. BF3, AlCl3, and FeCl3 in Imidazole Synthesis
In a head-to-head catalyst screen for a three-component imidazole synthesis, Er(OTf)3 produced an 88% isolated yield under optimized conditions (acetonitrile, 70°C, 2 h), whereas conventional Lewis acids BF3, AlCl3, and FeCl3 all yielded inferior results under the same reaction conditions [1]. This direct comparison quantifies Er(OTf)3's superior performance in this pharmaceutically relevant transformation.
| Evidence Dimension | Product yield |
|---|---|
| Target Compound Data | 88% yield |
| Comparator Or Baseline | BF3, AlCl3, FeCl3 (yield data not explicitly reported but described as 'outperformed') |
| Quantified Difference | Er(OTf)3 provided the highest yield among all tested catalysts; BF3, AlCl3, and FeCl3 gave lower yields |
| Conditions | α-azido chalcones + aryl aldehydes + anilines, acetonitrile, 70°C, 2 h |
Why This Matters
This direct comparative data supports procurement of Er(OTf)3 over traditional Lewis acids when developing efficient, high-yielding routes to substituted imidazole scaffolds of pharmaceutical relevance.
- [1] Rajaguru K, Suresh R, Mariappan A, Muthusubramanian S, Bhuvanesh N. Erbium Triflate Promoted Multicomponent Synthesis of Highly Substituted Imidazoles. Org Lett. 2014;16(3):744-747. View Source
